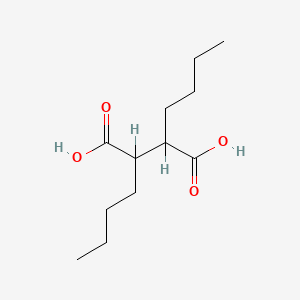

Butanedioic acid, 2,3-dibutyl-

Description

Structure

3D Structure

Properties

CAS No. |

33053-07-5 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

2,3-dibutylbutanedioic acid |

InChI |

InChI=1S/C12H22O4/c1-3-5-7-9(11(13)14)10(12(15)16)8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

BQNDPALRJDCXOY-UHFFFAOYSA-N |

SMILES |

CCCCC(C(CCCC)C(=O)O)C(=O)O |

Canonical SMILES |

CCCCC(C(CCCC)C(=O)O)C(=O)O |

Other CAS No. |

33053-07-5 |

Origin of Product |

United States |

Stereochemical Considerations of Butanedioic Acid, 2,3 Dibutyl

Analysis of Chiral Centers and Potential Enantiomeric Forms

Butanedioic acid, 2,3-dibutyl- possesses two chiral centers at the C2 and C3 positions of the butanedioic acid backbone. Each of these carbon atoms is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), a butyl group (-CH2CH2CH2CH3), and the adjacent carbon atom of the backbone. The presence of these two stereocenters gives rise to a maximum of 2n stereoisomers, where n is the number of chiral centers. In this case, with n=2, a total of four stereoisomers are possible.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.

The specific configuration of each chiral center can be designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. This leads to the following possible enantiomeric pairs:

(2R, 3R)-2,3-dibutylbutanedioic acid and (2S, 3S)-2,3-dibutylbutanedioic acid

(2R, 3S)-2,3-dibutylbutanedioic acid and (2S, 3R)-2,3-dibutylbutanedioic acid

Table 1: Potential Enantiomeric Pairs of 2,3-Dibutylbutanedioic Acid

| Configuration | Relationship |

|---|---|

| (2R, 3R) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Enantiomer of (2S, 3R) |

| (2S, 3R) | Enantiomer of (2R, 3S) |

Identification of Diastereomeric Possibilities and Meso Forms

Diastereomers are stereoisomers that are not mirror images of each other. In the case of Butanedioic acid, 2,3-dibutyl-, any stereoisomer is a diastereomer of any other stereoisomer that is not its enantiomer. For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers. Diastereomers typically have different physical properties, such as melting points, boiling points, and solubilities.

For Butanedioic acid, 2,3-dibutyl-, if the configurations of the two chiral centers are opposite, as in the (2R, 3S) or (2S, 3R) forms, the molecule possesses a plane of symmetry. This internal symmetry plane renders the molecule superimposable on its mirror image, meaning it is achiral. Therefore, the (2R, 3S) and (2S, 3R) configurations represent the same single, achiral meso compound.

Thus, while the 2n rule predicts four stereoisomers, the presence of a meso form reduces the total number of unique stereoisomers to three: one pair of enantiomers ((2R, 3R) and (2S, 3S)) and the meso diastereomer ((2R, 3S)). libretexts.orglibretexts.org This is analogous to the well-known example of tartaric acid (2,3-dihydroxybutanedioic acid), which also has three stereoisomers. libretexts.org

Table 2: Stereoisomers of 2,3-Dibutylbutanedioic Acid

| Configuration | Chirality | Optical Activity | Relationship |

|---|---|---|---|

| (2R, 3R) | Chiral | Optically Active (+) | Enantiomer of (2S, 3S) |

| (2S, 3S) | Chiral | Optically Active (-) | Enantiomer of (2R, 3R) |

| (2R, 3S) | Achiral (meso) | Optically Inactive | Diastereomer of (2R, 3R) and (2S, 3S) |

Advanced Techniques for Stereoisomer Resolution and Isolation

The separation of enantiomers, a process known as resolution, is a critical step in stereoselective synthesis and analysis. Since enantiomers have identical physical properties, their separation requires the use of a chiral resolving agent or a chiral environment. Diastereomers, on the other hand, can often be separated by conventional techniques such as fractional crystallization or chromatography due to their differing physical properties.

Several advanced techniques are employed for the resolution and isolation of the stereoisomers of dicarboxylic acids like Butanedioic acid, 2,3-dibutyl-:

Classical Resolution via Diastereomeric Salt Formation: This is a traditional and widely used method. msu.edu A racemic mixture of the acid is treated with a chiral base (resolving agent), such as an alkaloid like brucine or strychnine, or a chiral amine. This reaction forms a mixture of diastereomeric salts. msu.edu These salts, having different solubilities, can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of the dicarboxylic acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. This method is often used for both analytical and preparative-scale separations.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts. Specific enzymes, such as lipases or esterases, can be used to selectively react with one enantiomer in a racemic mixture. For example, an enzyme might catalyze the esterification of only the (R)-enantiomer of the dicarboxylic acid, leaving the (S)-enantiomer unreacted. The resulting ester and the unreacted acid can then be separated by conventional methods.

Kinetic Resolution: This method relies on the different rates of reaction of enantiomers with a chiral reagent or catalyst. msu.edu By stopping the reaction before completion, one enantiomer will have reacted to a greater extent than the other, leading to an enrichment of the less reactive enantiomer in the starting material.

Table 3: Comparison of Resolution Techniques for 2,3-Dibutylbutanedioic Acid Stereoisomers

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts with a chiral resolving agent. | Scalable, well-established technique. | Requires stoichiometric amounts of resolving agent, often involves trial-and-error to find a suitable agent. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |

| Enzymatic Resolution | Stereoselective enzymatic reaction with one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be limiting factors. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent. | Can provide access to both enantiomers. | Maximum theoretical yield for one enantiomer is 50%. |

Advanced Synthetic Methodologies for Butanedioic Acid, 2,3 Dibutyl and Its Esters

Direct Alkylation and Functionalization Approaches to Substituted Butanedioic Acids

The synthesis of 2,3-dialkyl substituted butanedioic acids can be achieved through several synthetic routes. One common approach involves the dimerization of α-halo esters or the alkylation of malonic ester derivatives.

A patented method for preparing 2,3-dialkyl succinic acids and their esters involves the dimerization coupling reaction of 2-alkyl-malonic ester compounds. This is followed by hydrolysis and decarboxylation to yield the desired 2,3-dialkyl succinic acid, which can then be esterified. For instance, a 2,3-di-isopropyl succinate (B1194679) has been synthesized through a multi-step process starting with the formation of a 2,3-diisopropyl-2,3-dicyano diethyl succinate intermediate. This intermediate is then subjected to acidic hydrolysis to yield 2,3-diisopropylsuccinic acid, which is subsequently esterified. google.com A similar pathway can be envisioned for the synthesis of 2,3-dibutylbutanedioic acid, starting from 2-butylmalonic esters.

Another approach is the alkylation of succinic acid dianions. The dianion of tert-butyl succinate, for example, can be generated and subsequently alkylated, providing a route to monosubstituted succinic acids. researchgate.net The extension of this method to achieve dialkylation at the 2 and 3 positions would require careful control of reaction conditions to favor the desired product over side products.

The table below summarizes a general synthetic approach for 2,3-dialkyl succinic acids based on the dicyano intermediate route.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Dimerization | 2-Alkyl-2-cyanoacetic ester, Base (e.g., Potassium Ethoxide) | 2,3-Dialkyl-2,3-dicyano succinic ester |

| 2 | Hydrolysis & Decarboxylation | Strong Acid (e.g., H₂SO₄), Heat | 2,3-Dialkylbutanedioic acid |

| 3 | Esterification | Alcohol (e.g., Butanol), Acid Catalyst (e.g., H₂SO₄) | 2,3-Dialkylbutanedioic acid dialkyl ester |

Stereoselective Synthesis Routes to 2,3-Dibutylbutanedioic Acid Esters

The presence of two chiral centers in 2,3-dibutylbutanedioic acid means that it can exist as a pair of enantiomers (the R,R and S,S forms, which constitute the racemic mixture) and a meso compound (the R,S form). The stereochemical outcome of the synthesis is crucial, particularly for applications in catalysis where the geometry of the molecule can significantly influence its effectiveness.

Stereoselective synthesis of 2,3-disubstituted succinates can be achieved using chiral auxiliaries. For example, alkylation of the sodium enolates derived from chiral N-acyloxazolidinone imides with tert-butyl bromoacetate (B1195939) has been shown to produce 2-substituted succinate derivatives with high selectivity. researchgate.net This approach could be adapted for the synthesis of enantiomerically enriched 2,3-dibutylbutanedioic acid derivatives by sequential alkylation with a butyl group.

Another strategy involves the stereoselective alkylation of optically active succinic acid half-esters. This method can lead to the selective inversion of stereochemistry at the newly alkylated center. researchgate.net The separation of diastereomers of 2,3-dialkylsuccinic acids, such as the meso and racemic forms of 2,3-dimethylsuccinic acid, is also a viable route to obtaining stereochemically pure compounds. nih.govnist.gov

The table below illustrates the different stereoisomers of 2,3-disubstituted succinic acids.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Chirality |

| (R,R) | R | R | Chiral |

| (S,S) | S | S | Chiral |

| meso | R | S | Achiral |

Catalytic Strategies in Butanedioic Acid, 2,3-Dibutyl- Ester Synthesis

The final step in the synthesis of 2,3-dibutylbutanedioic acid esters is typically an esterification reaction. The choice of catalyst for this transformation is critical for achieving high yields and selectivity, as well as for developing environmentally benign processes.

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for reuse. Various solid acid catalysts have been explored for the esterification of dicarboxylic acids. For the synthesis of dibutyl succinate, modified polystyrene sulfonic acid resins containing Lewis acid sites of Mg²⁺ have demonstrated high catalytic activity, achieving a 91.6% yield under optimized conditions. Another study reported a 98.5% yield of di-n-butyl succinate using an activated bentonite (B74815) catalyst. nist.gov

The table below presents data on the heterogeneous catalytic synthesis of dialkyl succinates.

| Catalyst | Alcohol | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Mg²⁺-modified polystyrene sulfonic acid resin | n-butanol | 120 | 60 | 91.6 | nist.gov |

| Activated Bentonite | n-butanol | 130 | 180 | 98.5 | nist.gov |

| Nano-SO₄²⁻/TiO₂ | 2-ethylhexanol | 160 | 120 | 97 | nist.gov |

Homogeneous catalysts, while often more challenging to separate, can offer high activity and selectivity under mild reaction conditions. Traditional homogeneous catalysts for esterification include mineral acids like sulfuric acid. masterorganicchemistry.com More recently, ionic liquids have emerged as effective and recyclable homogeneous catalysts. For the synthesis of dialkyl succinates, Brønsted acidic ionic liquids have been shown to give high yields (99%) and selectivities (>99%) at moderate temperatures (70-80 °C). nist.gov The use of Lewis acidic ionic liquids has also been investigated for the synthesis of succinic acid diisopropyl ester, with yields up to 88.9%. researchgate.net Microwave-assisted homogeneous catalysis with sulfuric acid has also been developed as a rapid method for producing dialkyl succinates. researchgate.net

Utilization of Biomass-Derived Precursors in Butanedioic Acid, 2,3-Dibutyl- Analog Synthesis

The transition to a bio-based economy has spurred research into the production of chemicals from renewable resources. Succinic acid is a prominent example of a biomass-derived platform chemical that can be produced through the fermentation of sugars. researchgate.netsigmaaldrich.com This bio-succinic acid can serve as a sustainable starting material for a variety of chemical products, including 2,3-dibutylbutanedioic acid and its esters.

Mechanistic Investigations of Reactions Involving Butanedioic Acid, 2,3 Dibutyl

Elucidation of Reaction Pathways and Identification of Key Intermediates in Esterification Processes

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For Butanedioic acid, 2,3-dibutyl-, the most common esterification process is the Fischer-Speier esterification, which involves the reaction of the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to favor the formation of the diester, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.comodinity.com

The reaction proceeds through a series of reversible steps. The mechanism for the formation of the corresponding diester is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester. libretexts.org

Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the monoester. libretexts.org

This entire sequence is then repeated for the second carboxylic acid group to form the diester.

Key Intermediates in Fischer Esterification:

| Intermediate | Description |

| Protonated Carboxylic Acid | The carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack. |

| Tetrahedral Intermediate | Formed after the nucleophilic attack of the alcohol on the carbonyl carbon. |

| Protonated Ester | Formed after the elimination of water from the tetrahedral intermediate. |

The efficiency of the esterification can be influenced by steric hindrance from the butyl groups at the C2 and C3 positions, which may slow down the rate of reaction compared to unsubstituted succinic acid.

Studies of Transformations Involving Carbon-Carbon Bond Formation and Cleavage

Carbon-Carbon Bond Formation:

The synthesis of 2,3-dibutylbutanedioic acid itself involves the formation of carbon-carbon bonds. One general approach to synthesizing 2,3-dialkylsuccinic acids is through the oxidative coupling of the enolates of carboxylic acid esters. For instance, the treatment of an ester of a monocarboxylic acid with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then be oxidatively coupled to form a substituted succinate (B1194679) diester. google.com Subsequent hydrolysis of the diester yields the dicarboxylic acid.

Another synthetic route involves the alkylation of succinic acid derivatives. While direct dialkylation can be challenging to control, methods involving the alkylation of activated succinic acid derivatives can be employed.

Carbon-Carbon Bond Cleavage:

The carbon-carbon bonds in the backbone of 2,3-dibutylbutanedioic acid are generally stable. However, under specific conditions, such as in mass spectrometry, fragmentation involving C-C bond cleavage can be observed. The analysis of dicarboxylic acids by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., as trimethylsilyl (B98337) or tert-butyldimethylsilyl esters) reveals characteristic fragmentation patterns. nih.gov For substituted succinic acids, cleavage of the C2-C3 bond can occur, as well as cleavage of the bonds between the carboxylic groups and the adjacent carbons. researchgate.net

Decarboxylation, the loss of carbon dioxide, is a form of C-C bond cleavage. While simple aliphatic carboxylic acids are resistant to thermal decarboxylation, the presence of certain functional groups can facilitate this process. libretexts.org For 2,3-dibutylbutanedioic acid, decarboxylation would require harsh conditions unless a suitable activating group is present at the α-position to the carboxyl group. masterorganicchemistry.com The thermal decomposition of vicinal dicarboxylic acids can lead to the formation of alkenes, though this often requires specific reagents like lead tetraacetate. redalyc.org

Potential C-C Bond Cleavage Pathways in Mass Spectrometry:

| Fragmentation | Resulting Ions |

| Cleavage of C1-C2 or C3-C4 bond | Loss of a carboxyl group (decarboxylation). |

| Cleavage of C2-C3 bond | Fragmentation of the carbon backbone. |

| Cleavage of butyl group substituent | Loss of a butyl radical or butene. |

Mechanistic Analysis of Substitution and Addition Reactions

Substitution Reactions:

The butyl groups of 2,3-dibutylbutanedioic acid are saturated alkyl chains and are generally unreactive towards substitution reactions under mild conditions. However, under free-radical conditions, such as in the presence of a halogen and UV light, substitution of hydrogen atoms on the butyl chains can occur. This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

The carboxylic acid groups themselves can undergo nucleophilic acyl substitution. For example, conversion to the corresponding diacyl chloride can be achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chlorides are highly reactive intermediates that can be readily converted into other carboxylic acid derivatives such as amides and anhydrides.

Addition Reactions:

As 2,3-dibutylbutanedioic acid is a saturated molecule, it does not undergo addition reactions in the same way as unsaturated compounds like alkenes or alkynes. savemyexams.comlibretexts.org However, addition reactions can be relevant in the context of its synthesis from unsaturated precursors. For example, the catalytic hydrogenation of a 2,3-dibutyl-2-butenedioic acid (a substituted maleic or fumaric acid) would be an addition reaction that forms 2,3-dibutylbutanedioic acid. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas. The hydrogen atoms add across the double bond in a syn-addition fashion.

The mechanism of electrophilic addition to an unsaturated precursor would involve the initial attack of an electrophile on the electron-rich carbon-carbon double bond, leading to the formation of a carbocation intermediate. savemyexams.com The subsequent attack of a nucleophile on the carbocation would yield the final addition product. The regioselectivity of such an addition would be governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that has the greater number of hydrogen atoms. libretexts.org

Spectroscopic and Advanced Analytical Characterization of Butanedioic Acid, 2,3 Dibutyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Applications

¹H NMR spectroscopy of Butanedioic acid, 2,3-dibutyl- is used to identify the different types of protons and their connectivity. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm, although this signal can be exchangeable with deuterated solvents. princeton.educhemistryconnected.com The protons on the carbons alpha to the carbonyl groups (methine protons) are predicted to resonate in the range of 2.3-2.6 ppm. princeton.edu The chemical shifts of the protons within the two butyl groups will appear in the upfield region, generally between 0.8 and 1.7 ppm. pdx.edu The terminal methyl (CH₃) protons of the butyl chains are expected to be a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups of the butyl chains will show more complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center.

Predicted ¹H NMR Data for Butanedioic acid, 2,3-dibutyl-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 2H |

| Methine (CH-COOH) | 2.3 - 2.6 | Multiplet | 2H |

| Methylene (-CH₂-CH(COOH)-) | 1.4 - 1.7 | Multiplet | 4H |

| Methylene (-CH₂-CH₂-CH₃) | 1.2 - 1.4 | Multiplet | 4H |

| Methylene (-CH₂-CH₃) | 1.2 - 1.4 | Multiplet | 4H |

| Methyl (-CH₃) | 0.8 - 1.0 | Triplet | 6H |

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Applications

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid groups are expected to have chemical shifts in the range of 170-185 ppm. princeton.eduucl.ac.uk The methine carbons directly attached to the carboxylic acid groups are predicted to appear around 40-50 ppm. The carbons of the butyl chains will resonate in the upfield region of the spectrum, typically between 13-40 ppm.

Predicted ¹³C NMR Data for Butanedioic acid, 2,3-dibutyl-

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-C OOH) | 170 - 185 |

| Methine (-C H-COOH) | 40 - 50 |

| Methylene (-C H₂-CH(COOH)-) | 30 - 40 |

| Methylene (-C H₂-CH₂-CH₃) | 25 - 35 |

| Methylene (-C H₂-CH₃) | 20 - 30 |

| Methyl (-C H₃) | 13 - 15 |

Note: Predicted values are based on the analysis of structurally similar compounds like succinic acid and its derivatives and established chemical shift ranges. chemicalbook.comhmdb.ca

Application of Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other, typically over two to three bonds. For Butanedioic acid, 2,3-dibutyl-, COSY would be instrumental in tracing the connectivity within the butyl chains and confirming the coupling between the methine proton and the adjacent methylene protons of the butyl group. acs.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the methine proton signal to the corresponding methine carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

For Butanedioic acid, 2,3-dibutyl-, the most characteristic IR absorption bands would be from the carboxylic acid groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. rsc.orgpsu.edu The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band around 1700-1725 cm⁻¹. ias.ac.in The C-H stretching vibrations of the alkyl chains will be observed in the 2850-2960 cm⁻¹ region. aip.org

In the Raman spectrum, the C=O stretching vibration is also prominent, though its intensity can vary. ias.ac.in The C-C backbone and C-H bending and stretching vibrations of the butyl groups will also give rise to characteristic Raman signals. acs.org The symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies for Butanedioic acid, 2,3-dibutyl-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500 - 3300 (very broad) | Weak or not observed |

| Carbonyl (C=O) | C=O stretch | 1700 - 1725 (strong) | 1650 - 1700 (strong) |

| Alkyl (C-H) | C-H stretch | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| Carboxylic Acid (-COOH) | C-O stretch | 1210 - 1320 (medium) | Medium |

| Carboxylic Acid (-COOH) | O-H bend | 920 - 950 (broad, medium) | Weak |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through the analysis of its fragmentation pattern. For Butanedioic acid, 2,3-dibutyl-, the molecular ion [M]⁺ would be observed, confirming its molecular formula of C₁₂H₂₂O₄ and a molecular weight of 230.15 g/mol .

The fragmentation of dicarboxylic acids in mass spectrometry often involves the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). acs.orgresearchgate.net The cleavage of the C-C bond alpha to the carbonyl group is also a common fragmentation pathway. For Butanedioic acid, 2,3-dibutyl-, characteristic fragment ions would be expected from the loss of one or both butyl groups, as well as from the cleavage of the succinic acid backbone. Derivatization to more volatile esters, such as methyl or butyl esters, is a common practice for GC-MS analysis and can lead to more defined fragmentation patterns. google.comgoogle.com

Predicted Key Mass Spectrometry Fragments for Butanedioic acid, 2,3-dibutyl-

| m/z Value | Possible Fragment Identity |

| 230 | [M]⁺ (Molecular Ion) |

| 213 | [M - OH]⁺ |

| 212 | [M - H₂O]⁺ |

| 185 | [M - COOH]⁺ |

| 173 | [M - C₄H₉]⁺ (Loss of a butyl group) |

| 116 | [M - 2 x COOH]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization technique used.

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are essential for assessing the purity of Butanedioic acid, 2,3-dibutyl- and for separating it from potential impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of organic acids. scioninstruments.comlongdom.orgphenomenex.comperkinelmer.com For Butanedioic acid, 2,3-dibutyl-, a reversed-phase C18 column would typically be used with an acidic aqueous mobile phase (e.g., water/acetonitrile (B52724) or water/methanol with a small amount of an acid like phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. Detection is commonly achieved using an ultraviolet (UV) detector, which detects the carbonyl chromophore of the carboxylic acid at a low wavelength (around 210 nm). scioninstruments.combohrium.com

Gas Chromatography (GC): Due to the low volatility of dicarboxylic acids, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or butyl esters) or silyl (B83357) ethers. nih.govresearchgate.net Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar molecules like dicarboxylic acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

Derivatization:

Prior to GC-MS analysis, butanedioic acid, 2,3-dibutyl- would undergo a derivatization process. Common methods include esterification to form methyl, ethyl, or butyl esters, or silylation to create trimethylsilyl (B98337) (TMS) esters. nih.govresearchgate.net The choice of derivatization agent can influence the fragmentation pattern observed in the mass spectrum. For instance, the use of different alcohols for esterification (e.g., methanol, ethanol, n-butanol) will result in diesters with varying molecular weights and characteristic fragment ions. nih.gov

Fragmentation Patterns:

For a dibutyl ester of a 2,3-dialkylsuccinic acid, characteristic fragments would be expected to arise from the cleavage of the ester groups and the carbon-carbon bonds of the succinic acid backbone. A study on the mass spectra of various 2-(1-methylalkyl)succinic acid diesters revealed informative fragments that aid in structural elucidation. nih.gov For n-butyl esters of related compounds, key fragments were observed at m/z values corresponding to [M - (59 + 14n)]+ and other specific ions, where 'n' relates to the ester group. nih.gov

Table 1: Postulated GC-MS Parameters and Expected Fragments for Derivatized Butanedioic Acid, 2,3-Dibutyl-

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temperature hold followed by a ramp to a final temperature (e.g., 50 °C for 2 min, then 10 °C/min to 300 °C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alcohol (e.g., n-butanol) with an acid catalyst |

| Expected Fragments (for Dibutyl Ester) | Molecular ion (M+), fragments from loss of butoxy group (-OC4H9), loss of butene (-C4H8), and cleavage of the succinic acid backbone. |

This table presents hypothetical parameters based on standard GC-MS methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. pragolab.cz For dicarboxylic acids like butanedioic acid, 2,3-dibutyl-, reversed-phase HPLC is a common approach.

Chromatographic Conditions:

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of dicarboxylic acids can be achieved using an aqueous mobile phase with an organic modifier, such as acetonitrile or methanol. To improve peak shape and retention of the acidic analytes, the pH of the mobile phase is often adjusted with an acid, such as formic acid or phosphoric acid. pragolab.cz

For compounds lacking a strong chromophore for UV detection, alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed. pragolab.cz LC-MS, in particular, provides high sensitivity and selectivity, allowing for the determination of the molecular weight and structural information of the analyte. pragolab.cz

A study on the determination of succinic, glutaric, and adipic acids utilized an LC-MS method with an Acclaim™ Organic Acid column and electrospray ionization (ESI) in negative ion mode. pragolab.cz A similar approach could be adapted for the analysis of butanedioic acid, 2,3-dibutyl-.

Table 2: Proposed HPLC Parameters for the Analysis of Butanedioic Acid, 2,3-Dibutyl-

| Parameter | Value/Description |

| HPLC Column | Reversed-phase C18 column or a specialized organic acid column |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (with acid modifier, e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV detection (if applicable), Mass Spectrometry (ESI-MS), or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 - 20 µL |

This table outlines a general HPLC method that could be optimized for the specific analysis of butanedioic acid, 2,3-dibutyl-.

Computational and Theoretical Studies on Butanedioic Acid, 2,3 Dibutyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For butanedioic acid, 2,3-dibutyl-, DFT calculations can provide a detailed understanding of its molecular geometry and electronic properties.

By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the optimized molecular geometry of the most stable conformer of 2,3-dibutylbutanedioic acid can be determined. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-C bond lengths within the succinic acid backbone to be in the range of 1.53-1.55 Å, while the C=O bonds of the carboxylic acid groups would be approximately 1.21 Å. The bond angles around the sp3 hybridized carbons of the butyl chains and the succinic acid core would be close to the ideal tetrahedral angle of 109.5°, with some distortions due to steric hindrance between the bulky butyl groups.

The electronic structure analysis from DFT provides critical data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For dicarboxylic acids, the HOMO is typically localized on the oxygen atoms of the carboxyl groups, while the LUMO is centered on the carbonyl carbons. The presence of electron-donating butyl groups would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted succinic acid.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For 2,3-dibutylbutanedioic acid, the MEP would show negative potential (red regions) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue regions) around the acidic protons of the carboxyl groups, highlighting their role in hydrogen bonding and proton donation.

Table 1: Predicted Geometrical Parameters for Butanedioic Acid, 2,3-Dibutyl- based on DFT Calculations

| Parameter | Predicted Value |

| C-C (succinic backbone) | 1.53 - 1.55 Å |

| C=O (carboxyl) | ~1.21 Å |

| C-O (carboxyl) | ~1.35 Å |

| C-H (butyl chain) | ~1.09 Å |

| O-H (carboxyl) | ~0.97 Å |

| C-C-C (backbone) | ~112° |

| O=C-O (carboxyl) | ~123° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like butanedioic acid, 2,3-dibutyl-, MD simulations are essential for exploring its conformational landscape and understanding its intermolecular interactions in different environments.

By simulating the molecule in a solvent, such as water or a non-polar organic solvent, at a given temperature and pressure, one can observe the various conformations it adopts. The long butyl chains and the rotatable bonds in the succinic acid backbone allow for a multitude of possible conformers. The relative populations of these conformers are determined by their free energies. Key dihedral angles to monitor would be those along the C2-C3 bond of the succinic acid core and the C-C bonds of the butyl chains. It is expected that both gauche and trans conformations about the C2-C3 bond would be populated, with the trans conformer likely being more stable in the gas phase due to reduced steric clash between the butyl groups. However, in a polar solvent, intramolecular hydrogen bonding between the two carboxyl groups could stabilize a gauche conformation.

MD simulations also provide insights into intermolecular interactions. In an aqueous solution, the carboxylic acid groups of 2,3-dibutylbutanedioic acid would form hydrogen bonds with water molecules. The simulations can quantify the average number of hydrogen bonds and their lifetimes. In a non-polar solvent or in the solid state, the molecules would tend to form dimeric structures through hydrogen bonding between their carboxyl groups. The strength of these intermolecular interactions influences the physical properties of the compound, such as its boiling point and solubility.

The potential energy surface of the molecule can be mapped by combining MD simulations with quantum mechanical calculations, providing a detailed picture of the energy barriers between different conformations. This information is crucial for understanding the dynamic behavior of the molecule.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors can be calculated using DFT and are valuable for predicting how butanedioic acid, 2,3-dibutyl- will behave in chemical reactions. science.gov

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated by -EHOMO. A lower ionization potential indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added, approximated by -ELUMO. A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η). electrochemsci.org

For 2,3-dibutylbutanedioic acid, the electron-donating nature of the butyl groups would likely decrease its ionization potential and increase its global softness compared to unsubstituted succinic acid. This would make it a better nucleophile. The electrophilicity index would provide a quantitative measure of its ability to accept electrons, which is important for understanding its interactions with nucleophilic species.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. rsc.org For 2,3-dibutylbutanedioic acid, the Fukui functions would likely confirm that the carbonyl carbons are the primary sites for nucleophilic attack, while the carbonyl oxygens are the most susceptible to electrophilic attack.

Table 2: Conceptual Quantum Chemical Descriptors for Butanedioic Acid, 2,3-Dibutyl-

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Electron donating ability |

| Electron Affinity (A) | -ELUMO | Electron accepting ability |

| Electronegativity (χ) | (I + A) / 2 | Electron attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic character |

Theoretical Prediction of Spectroscopic Properties

Computational methods can predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra and confirming the molecule's structure. For butanedioic acid, 2,3-dibutyl-, its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be theoretically predicted.

NMR chemical shifts can also be predicted using DFT, typically with the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). For 2,3-dibutylbutanedioic acid, the ¹H NMR spectrum would be expected to show signals for the protons of the butyl chains (in the range of 0.9-1.6 ppm), the methine protons on the succinic acid backbone (around 2.5-3.0 ppm), and the acidic protons of the carboxyl groups (a broad singlet at a higher chemical shift, typically >10 ppm). The ¹³C NMR spectrum would show signals for the carbonyl carbons (around 175-180 ppm), the carbons of the butyl chains, and the methine carbons of the succinic acid backbone. The predicted spectra can aid in the assignment of experimental NMR signals. scispace.com

Molecular Docking and Binding Affinity Studies with Catalytic Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for studying the interaction of butanedioic acid, 2,3-dibutyl- with a catalyst. For instance, in the synthesis of diamides from dicarboxylic acids, a Lewis acid catalyst is often employed. acs.org

A molecular docking study could be performed to investigate the binding of 2,3-dibutylbutanedioic acid to the active site of a catalyst, such as niobium pentoxide (Nb₂O₅). researchgate.net The docking simulation would predict the most stable binding pose and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked conformation would reveal the key interactions, such as the coordination of the carbonyl oxygens of the dicarboxylic acid with the Lewis acidic metal center of the catalyst. The steric hindrance from the butyl groups might influence the orientation of the molecule in the active site and thus affect the catalytic activity.

Following the docking, molecular dynamics simulations of the ligand-catalyst complex can be performed to assess the stability of the predicted binding mode over time. acs.org These simulations can provide a more dynamic picture of the interactions and help to refine the understanding of the catalytic mechanism at an atomic level. Such studies are crucial for the rational design of more efficient catalytic systems for reactions involving dicarboxylic acids.

Research on Derivatives and Analogues of Butanedioic Acid, 2,3 Dibutyl

Exploration of Other Alkyl-Substituted Butanedioic Acid Esters

The exploration of alkyl-substituted butanedioic acid esters, also known as succinates, has been a significant area of research. These compounds are derivatives of butanedioic acid (succinic acid) where alkyl groups are attached to the carbon backbone or as part of the ester group. ontosight.aiontosight.ai The length and branching of the alkyl chains play a crucial role in determining the physicochemical properties of these esters, such as viscosity, boiling point, and solubility. ontosight.ai

Research in this area often focuses on the synthesis of these esters through methods like the esterification of succinic acid with corresponding alcohols. ontosight.ai These alkyl-substituted succinates have found applications in various industrial sectors. For instance, due to their viscosity-index improving properties, they are utilized as lubricants. ontosight.ai In the cosmetics industry, they serve as emollients and moisturizing agents. ontosight.ai Furthermore, they can act as intermediates in the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai

A notable example is Butanedioic acid, 2-(dodecen-1-yl)-, mono(2-methylpropyl) ester, a monoester of succinic acid with a long alkyl chain substituent. ontosight.ai The presence of both the long alkyl chain and the ester group imparts properties that make it suitable for the aforementioned applications. ontosight.ai The synthesis of such compounds can be achieved through the esterification of succinic acid followed by the introduction of the alkyl group. ontosight.ai

Investigation of Hydroxy-Substituted Butanedioic Acid Esters (e.g., Dibutyl Tartrate)

Hydroxy-substituted butanedioic acid esters, particularly tartrates, which are esters of tartaric acid (2,3-dihydroxybutanedioic acid), have been extensively studied. ontosight.aiwikipedia.org Dibutyl tartrate is a prominent example, existing as a diester of tartaric acid and butanol. wikipedia.org It is a colorless to pale yellow liquid with a characteristic odor. ontosight.ai

The presence of hydroxyl groups introduces chirality to the molecule, leading to the existence of stereoisomers such as (+)-dibutyl tartrate and (-)-dibutyl tartrate. ontosight.ai The chemical formula for dibutyl tartrate is C12H22O6. ontosight.aiscbt.com

Research into dibutyl tartrate has highlighted its diverse applications:

Flavor and Fragrance: It is used as a flavoring and fragrance agent in food, beverages, and perfumes. ontosight.ai

Pharmaceuticals: It serves as an intermediate in the synthesis of certain drugs. ontosight.ai

Cosmetics: It is a component in skincare and haircare products. ontosight.ai

Plasticizer: Dibutyl tartrate is considered a "green" plasticizer because it is derived from natural products and is biodegradable. wikipedia.org

Chromatography: It has been utilized as a chiral oil for the separation of enantiomers. wikipedia.org

The synthesis of dialkyl tartrates is generally achieved through the esterification of tartaric acid with the corresponding alcohol. google.com The purity of the resulting tartrates can be characterized using techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy. google.com

| Property | Value | Source |

| Chemical Formula | C12H22O6 | ontosight.aiscbt.com |

| Molecular Weight | 262.30 g/mol | scbt.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

Studies on Unsaturated Butanedioic Acid Esters (e.g., Dibutyl Itaconate)

Unsaturated butanedioic acid esters, with dibutyl itaconate (DBI) being a prime example, are of significant interest, particularly in polymer chemistry. acs.orgresearchgate.net Itaconic acid, from which DBI is derived, is a bio-based platform chemical, making its derivatives attractive for developing sustainable materials. researchgate.netnih.gov

DBI is synthesized via the esterification of itaconic acid with n-butanol. researchgate.net Research has focused on optimizing this synthesis using various catalysts, such as hierarchical zeolites. researchgate.net

The primary application of DBI lies in its use as a monomer in polymerization reactions. acs.orgmdpi.com Studies have investigated the free-radical homopolymerization and copolymerization of DBI. acs.org While the homopolymerization of itaconates can be challenging, their use as comonomers with other monomers like methyl methacrylate (B99206) and butyl acrylate (B77674) has been successful. acs.orgnih.gov This allows for the incorporation of bio-based content into acrylic resins for coatings and pressure-sensitive adhesives. acs.orgmdpi.comnih.gov

The properties of copolymers containing DBI can be tuned by varying the monomer ratios, which affects properties like the glass transition temperature (Tg) and molecular weight. mdpi.com Characterization of these polymers is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC). mdpi.com

| Application | Description | Source |

| Plasticizers | Industrial applications as plasticizers. | researchgate.net |

| Lubricants | Used as lubricants and antirust additives. | researchgate.net |

| Adhesives | Component in the formulation of adhesives. | researchgate.net |

| Polymers | Monomer for bio-based elastomers and resins. | nih.govnih.gov |

Synthesis and Characterization of Functionalized Butanedioic Acid Esters with Heteroatoms

The introduction of heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, and sulfur) into the structure of butanedioic acid esters can lead to novel materials with unique properties. While specific research on heteroatom-functionalized 2,3-dibutylbutanedioic acid is not widely available, broader research on the synthesis of functionalized esters provides a framework for potential methodologies.

One approach involves the synthesis of esters from heteroatom-functionalized alkenes. For example, cobalt-mediated hydrogen atom transfer has been used to convert heteroatom-functionalized alkenes into esters under mild conditions. organic-chemistry.org This method is compatible with a range of functional groups and offers a versatile pathway for synthesizing complex esters. organic-chemistry.org

In the context of polymers, the incorporation of heteroatoms can significantly influence the material's properties. For instance, the synthesis of S,N-heterotetracenes, which contain sulfur and nitrogen, has been explored for their optoelectronic properties. beilstein-journals.org The synthesis of such compounds often involves multi-step routes, including Buchwald–Hartwig amination and Cadogan reactions to form pyrrole (B145914) rings. beilstein-journals.org

Applications of Butanedioic Acid, 2,3 Dibutyl in Advanced Materials Science

Role as Monomer in Polymer Synthesis

The bifunctional nature of butanedioic acid, 2,3-dibutyl-, with its two carboxylic acid groups, makes it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyamides. The presence of the dibutyl side chains can impart unique characteristics to the resulting polymers, such as increased flexibility, hydrophobicity, and solubility in organic solvents.

Polycondensation Reactions for Specialty Polymers

Polycondensation is a primary route for synthesizing polymers from monomers like butanedioic acid, 2,3-dibutyl-. In this process, the dicarboxylic acid reacts with a diol or a diamine to form polyesters or polyamides, respectively, with the elimination of a small molecule like water. While specific studies on the homopolymerization of butanedioic acid, 2,3-dibutyl- are not extensively documented in publicly available research, the principles of polyester (B1180765) and polyamide synthesis are well-established. fraunhofer.de

The general reaction for forming a polyester from a dicarboxylic acid and a diol can be represented as:

n (HOOC-R-COOH) + n (HO-R'-OH) → [-OC-R-CO-O-R'-O-]_n + (2n-1) H₂O

In the context of butanedioic acid, 2,3-dibutyl-, the 'R' group would be the 2,3-dibutyl-substituted ethylene (B1197577) backbone. The choice of the diol (R') would significantly influence the final properties of the polymer. For instance, using a long-chain flexible diol could result in a soft, elastomeric material, while a rigid aromatic diol would likely produce a more rigid polymer with a higher glass transition temperature.

Novel biodegradable copolymers with a periodic sequential structure of ester and amide groups have been synthesized by two-step polycondensation reactions from dimethyl succinate (B1194679), 1,4-butanediol, and 1,4-butanediamine. fraunhofer.de These periodic copolyester-amides exhibit high thermal stability, comparable to the homopolyester poly(butylene succinate) (PBS). fraunhofer.de

Copolymerization Strategies for Tailored Material Properties

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the final material. Butanedioic acid, 2,3-dibutyl- can be used as a comonomer to modify the properties of existing polymers. For instance, incorporating it into the backbone of a polyester like poly(butylene succinate) (PBS) could enhance its flexibility and processability. The bulky butyl groups would disrupt the polymer chain packing, leading to a lower degree of crystallinity and a lower melting point.

Copolymerization has been applied to various technical polyesters to tune their thermal properties, such as crystallizability, melting, or glass transition temperatures. researchgate.net The synthesis of copolymers with variable segmental compositions and containing green monomers like succinic acid and dilinoleic diol has been achieved through two-step transesterification and polycondensation reactions. researchgate.net

Furthermore, 2,3-alkyl substituted succinic acid diesters have been investigated as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) production. google.comgoogle.com This application, while not a direct incorporation into the polymer backbone, demonstrates the role of substituted succinic acid derivatives in controlling polymer properties like isotacticity and molecular weight distribution, ultimately leading to polymers with tailored mechanical performance. google.comgoogle.com

Functional Additives in Polymer Systems

Beyond its role as a monomer, butanedioic acid, 2,3-dibutyl-, and its ester derivatives can be utilized as functional additives to modify the properties of existing polymers. These applications leverage the molecular structure of the compound to impart desirable characteristics such as increased flexibility and improved durability.

Development of Green Plasticizers for Polymer Modification

Esters of succinic acid, including dibutyl succinate, are recognized as promising "green" plasticizers, particularly for poly(vinyl chloride) (PVC). nih.govmdpi.com These bio-based plasticizers are seen as safer alternatives to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. mcgill.ca Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and thereby increasing the flexibility and lowering the glass transition temperature (Tg) of the material.

Studies on various dialkyl succinates have shown their effectiveness as PVC plasticizers. nih.govresearchgate.net For example, dibutyl succinate (DBS) has been demonstrated to be an effective plasticizer for PVC, especially at higher concentrations. mdpi.com Research has shown that the plasticizing efficiency of succinate esters is influenced by the length of the alkyl chains. nih.gov

| Plasticizer | Type | Glass Transition Temperature (Tg) of PVC blend (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Diethyl Succinate (DES) | Bio-based | Lowered, effective at high concentrations | - | - |

| Dibutyl Succinate (DBS) | Bio-based | Lowered, effective at high concentrations | - | - |

| Dihexyl Succinate (DHS) | Bio-based | Comparable to DEHP | Lower than DEHP | Higher than DEHP |

| Di(2-ethylhexyl) Phthalate (DEHP) | Phthalate | - | - | - |

Data compiled from various studies on succinate plasticizers. nih.govmdpi.comnih.gov The exact values can vary depending on the concentration and testing conditions.

The use of dibutyl succinate and other succinate esters as bio-based plasticizers offers a sustainable approach to polymer modification, contributing to the development of more environmentally friendly materials. alfa-chemistry.com

Formulation as Lubricant and Antirust Additives

Derivatives of succinic acid, particularly alkyl succinic acid half-esters and their salts, are utilized as additives in lubricating oils to provide rust and corrosion inhibition. infomak.comcnlubricantadditive.com These additives function by forming a protective film on metal surfaces, which shields the metal from corrosive agents. The polar carboxylic acid or ester group adsorbs onto the metal surface, while the non-polar alkyl chains provide a hydrophobic barrier.

The effectiveness of these additives is influenced by their chemical structure. For instance, the strength of the rust-preventing property is often determined by the concentration of the additive rather than the length of the alkyl chain. researchgate.net Alkyl succinic acids are noted for their good rust resistance at low dosages and are used in various industrial oils, including turbine, hydraulic, and gear oils. cnlubricantadditive.com

A series of succinic acid alkyl half-esters have been synthesized and shown to be soluble in base oil, with their lubricating properties being dependent on the presence of a carboxylic acid group and the chain length of the alkyl group. researchgate.net

| Additive Type | Key Function | Typical Application | Performance Factors |

| Alkyl Succinic Acid Half-Ester | Rust and Corrosion Inhibitor | Turbine oils, hydraulic fluids, industrial gear oils, rust preventative oils | Concentration, presence of carboxylic acid group, alkyl chain length |

| Dialkyl Succinate Esters | Lubricity Enhancer | Base oil for metalworking fluids, pressure working oils | Alkyl chain length affects viscosity and pour point |

This table summarizes the general applications and performance characteristics of succinic acid derivatives as lubricant additives based on available literature. infomak.comcnlubricantadditive.comresearchgate.netresearchgate.nettri-iso.com

The tribological properties, such as friction and wear, of lubricants can also be improved by the addition of succinate esters. researchgate.netibbuniv.edu.ye These esters can act as boundary lubricants, reducing the coefficient of friction between moving parts. researchgate.net

Utilization as Building Block for Complex Organic Scaffolds and Frameworks

The structural features of butanedioic acid, 2,3-dibutyl- make it a potentially valuable building block for the synthesis of more complex organic molecules and materials, including intricate scaffolds and porous frameworks. Succinic acid and its derivatives are recognized as valuable chiral building blocks for creating bioactive natural products and peptidomimetics. researchgate.net

The synthesis of complex organic molecules often relies on the use of versatile starting materials that can be elaborated into more complex structures. Substituted succinic acids can serve this purpose, with methods developed for the synthesis of enantiomerically pure β-substituted, β-amino acids from α-substituted succinic acid derivatives. acs.org

Environmental Transformation and Biotransformation of Butanedioic Acid, 2,3 Dibutyl

Microbial Degradation Mechanisms and Pathways

The biodegradation of organic compounds by microorganisms is a key process in their removal from the environment. The degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

In aerobic environments, the microbial degradation of aliphatic hydrocarbons and their derivatives is a well-established process. nih.govenviro.wikicore.ac.ukresearchgate.netwalshmedicalmedia.com For branched-chain compounds like Butanedioic acid, 2,3-dibutyl-, specific enzymatic pathways are required.

The initial step in the aerobic degradation of branched-chain alkanes often involves oxidation by monooxygenase or dioxygenase enzymes to form alcohols, which are then further oxidized to aldehydes and then to carboxylic acids. nih.gov Since Butanedioic acid, 2,3-dibutyl- is already a dicarboxylic acid, it is likely to be a metabolic intermediate in the degradation of a corresponding dibutyl-substituted alkane.

The subsequent degradation of dicarboxylic acids generally proceeds via β-oxidation, a process that shortens the carbon chain. fraunhofer.denih.gov However, the presence of branching at the α and β positions (the 2 and 3 positions) in Butanedioic acid, 2,3-dibutyl- can hinder the standard β-oxidation pathway. nih.gov Microorganisms have evolved specialized enzymes to overcome this steric hindrance. For instance, some bacteria can metabolize branched-chain alkanes by forming dicarboxylic acids that then undergo β-oxidation. bohrium.com

Under anaerobic conditions, the degradation of organic compounds occurs more slowly and involves different metabolic pathways. For hydrocarbons and related compounds, a common initial activation step is the addition of fumarate (B1241708) to the substrate, catalyzed by enzymes like alkylsuccinate synthase. nih.govresearchgate.net This reaction forms a substituted succinic acid derivative, which is then further metabolized.

The anaerobic degradation of long-chain dicarboxylic acids has been observed in methanogenic enrichment cultures. d-nb.infooup.comoup.com The primary mode of attack was found to be β-oxidation rather than an initial decarboxylation. The degradation of dicarboxylic acids with an even number of carbon atoms was shown to produce propionate (B1217596) as an intermediate. oup.com Studies on the anaerobic degradation of pimelate (B1236862) (a C7 dicarboxylic acid) by denitrifying bacteria have also elucidated a β-oxidation-like pathway. nih.gov

However, significant branching, especially at the α or β position, can inhibit anaerobic degradation. Research on xenobiotic branched carboxylic acids in anaerobic sediments has shown that compounds with tertiary carbons can be degraded via β-oxidation, but those with quaternary carbons are more persistent. nih.gov The dibutyl substituents in Butanedioic acid, 2,3-dibutyl- create tertiary carbons at the 2 and 3 positions, suggesting that while degradation may be possible, it could be slower than for linear dicarboxylic acids.

Table 2: Inferred Microbial Degradation Pathways for Butanedioic Acid, 2,3-Dibutyl-

| Condition | Proposed Pathway (by analogy) | Key Enzymes (by analogy) | Potential Intermediates (by analogy) |

| Aerobic | β-oxidation with specialized enzymes for branched chains. | Monooxygenases, Dioxygenases, Acyl-CoA Synthetases. | Shorter-chain dicarboxylic acids, acetyl-CoA. |

| Anaerobic | β-oxidation, potentially initiated by fumarate addition if starting from an alkane precursor. | Alkylsuccinate Synthase, Acyl-CoA Synthetases. | Propionate, shorter-chain dicarboxylic acids. |

Environmental Fate Modeling and Prediction of Persistence

Environmental fate models use the physicochemical properties and structural features of a chemical to predict its distribution and persistence in the environment. Due to the lack of specific experimental data for Butanedioic acid, 2,3-dibutyl-, its environmental fate can be estimated by analogy to other branched-chain aliphatic compounds.

The presence of the butyl groups is expected to increase the lipophilicity (hydrophobicity) of the molecule compared to unsubstituted butanedioic (succinic) acid. This would lead to a higher octanol-water partition coefficient (Kow), suggesting a greater tendency to sorb to soil and sediment organic matter.

The branching in the alkyl chains is a critical factor for persistence. Generally, branched alkanes are considered more resistant to biodegradation than their linear counterparts. nih.gov The steric hindrance provided by the butyl groups at the 2 and 3 positions of the butanedioic acid backbone is likely to slow down the rate of microbial degradation. Studies on branched carboxylic acids have indicated that the degree of branching at the α or β position can interfere with β-oxidation mechanisms, leading to accumulation in sediments. nih.gov

Therefore, based on its structure, Butanedioic acid, 2,3-dibutyl- is predicted to be more persistent in the environment than linear dicarboxylic acids of similar chain length. Its environmental fate will be a balance between its potential for sorption to particulate matter and its slow degradation by specialized microorganisms.

Future Directions in Butanedioic Acid, 2,3 Dibutyl Research

Development of Sustainable and Economically Viable Synthesis Routes

The commercial viability of 2,3-dibutylbutanedioic acid hinges on the development of efficient and sustainable synthesis pathways. Current synthetic approaches often rely on multi-step processes using petrochemical feedstocks, which can be costly and environmentally burdensome. Future research will likely focus on two primary areas: leveraging bio-based feedstocks and developing advanced catalytic systems.

A promising starting point is the use of bio-succinic acid, which is readily produced through the fermentation of sugars. The key challenge lies in the selective alkylation at the 2- and 3-positions. Novel catalytic methods, such as C-H activation or phase-transfer catalysis, could provide a direct and efficient route to introduce the butyl groups. msuniv.ac.in Another avenue involves the catalytic dimerization and functionalization of smaller bio-derived molecules. Continuous flow reactors, which allow for precise control over reaction conditions and can improve safety and yield, represent a key enabling technology for scaling up production. chemrxiv.org

| Parameter | Hypothetical Traditional Route | Proposed Sustainable Route |

|---|---|---|

| Primary Feedstock | Maleic Anhydride (Petroleum-based) | Succinic Acid (Bio-based via fermentation) |

| Key Transformation | Grignard reaction or Michael addition | Direct catalytic C-H alkylation |

| Reaction Type | Stoichiometric | Catalytic |

| Solvent System | Anhydrous ether, Toluene | Water, Supercritical CO2, or Biodegradable Solvents |

| Process Mode | Batch Processing | Continuous Flow Processing |

Exploration of Novel and High-Performance Material Applications

The molecular architecture of 2,3-dibutylbutanedioic acid—a flexible backbone with bulky, hydrophobic side chains—is expected to confer unique properties to materials derived from it. As a monomer, it could be incorporated into polyesters, polyamides, and polyurethanes. The butyl groups would likely disrupt polymer chain packing, leading to lower crystallinity, a reduced melting point, and an increased glass transition temperature. This could result in materials with enhanced flexibility, improved processability, and greater solubility in common organic solvents.

These properties make it a candidate for applications such as:

Specialty Copolyesters: Improving the flexibility and impact resistance of materials like PET or PBT.

High-Performance Polyamides: Creating engineering plastics with lower water absorption and enhanced dimensional stability.

Synthetic Lubricants and Plasticizers: The branched structure is ideal for creating esters with low pour points and excellent thermal stability.

Corrosion Inhibitors: The dicarboxylic acid functionality can anchor to a metal surface, while the hydrophobic butyl groups form a protective barrier.

| Potential Application | Key Structural Feature | Anticipated Material Property | Potential Performance Benefit |

|---|---|---|---|

| Flexible Copolyesters | Bulky, non-polar butyl groups | Reduced crystallinity, lower melting point | Enhanced impact strength, improved processability |

| Engineering Polyamides | Hydrophobic side chains | Lower moisture absorption | Greater dimensional stability in humid environments |

| Synthetic Lubricant Esters | Branched alkyl structure | Low pour point, high viscosity index | Superior performance in extreme temperatures |

| Corrosion Inhibitors | Carboxylic acid head, hydrophobic tail | Forms a protective, non-polar surface film | Improved protection of metal surfaces |

Integration with Green Chemistry Principles for Enhanced Sustainability

Future research must prioritize the integration of green chemistry principles to ensure that the production and use of 2,3-dibutylbutanedioic acid are environmentally benign. core.ac.ukpandawainstitute.com This involves a holistic approach that considers the entire lifecycle of the chemical. Key principles to be applied include waste prevention, maximizing atom economy, and the use of safer chemical and solvent systems. acs.org

The shift from stoichiometric reagents, which are consumed in a reaction, to catalytic alternatives is paramount. A well-designed catalytic process not only reduces waste but also lowers energy requirements. msuniv.ac.in The choice of solvent is also critical; replacing volatile organic compounds with greener alternatives like water, supercritical fluids, or biodegradable solvents like Cyrene™ can drastically reduce environmental impact. nih.gov Designing the final products to be biodegradable after their functional life is another core goal of green chemistry that could be applied to polymers derived from this acid. acs.org

| Green Chemistry Metric | Hypothetical Traditional Route | Target for Green Route | Rationale |

|---|---|---|---|

| Atom Economy | Low (~50-60%) | High (>85%) | Catalytic additions are inherently more atom-economical than routes involving protecting groups or stoichiometric reagents. acs.org |

| Feedstock Source | Fossil Fuels | Renewable Biomass | Reduces carbon footprint and reliance on finite resources. |

| Solvent Choice | Toluene, Dichloromethane | Water, Supercritical CO2 | Eliminates the use and generation of hazardous substances. core.ac.uk |

| Process Mass Intensity (PMI) | High (>50) | Low (<10) | Minimizes overall waste by reducing solvent, reagent, and process water usage. |

Advanced Characterization Techniques for In-Situ and Real-Time Studies

To accelerate the development and application of 2,3-dibutylbutanedioic acid, researchers will need to employ advanced characterization techniques. These methods allow for the real-time observation of chemical reactions and the detailed analysis of material properties at the nanoscale. researchgate.net

For synthesis, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be integrated into reaction vessels or flow reactors. This allows for the continuous monitoring of reactant conversion and product formation, enabling rapid process optimization. chemrxiv.org For material science applications, techniques like Atomic Force Microscopy (AFM) can be used to visualize the surface morphology of polymers containing the monomer, providing insights into how it affects properties like friction and adhesion. mdpi.com Advanced thermal analysis methods, such as Fast Scanning Calorimetry (FSC), can reveal subtle details about polymer crystallization and phase transitions that are not observable with conventional techniques.

| Technique | Area of Study | Parameter Measured | Potential Insight for Future Research |

|---|---|---|---|

| In-Situ FT-IR/Raman Spectroscopy | Synthesis Optimization | Concentration of reactants and products | Real-time kinetic data for catalyst and process development. chemrxiv.org |

| Atomic Force Microscopy (AFM) | Material Surface Science | Nanoscale topography and friction | Understanding how the monomer influences surface properties of derived polymers. mdpi.com |

| Fast Scanning Calorimetry (FSC) | Polymer Physics | Crystallization kinetics at high cooling rates | Revealing the impact of the bulky monomer on polymer processing behavior. |

| Transmission Electron Microscopy (TEM) | Material Morphology | Internal nanostructure and phase separation | Visualizing the distribution of monomer units within a polymer matrix. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dibutyl-butanedioic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves esterification or alkylation of the parent succinic acid (butanedioic acid). For alkylation, nucleophilic substitution using butyl halides in the presence of a base (e.g., NaOH) under controlled temperatures (60–80°C) is common. Catalysts like DMAP (4-dimethylaminopyridine) may enhance regioselectivity for 2,3-substitution. Solvent choice (e.g., DMF or THF) impacts reaction kinetics and purity .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography, and confirm structure using H/C NMR (e.g., butyl proton signals at δ 0.8–1.5 ppm) and FT-IR (C=O stretch ~1700 cm) .

Q. How can researchers confirm the structural integrity of 2,3-dibutyl-butanedioic acid using spectroscopic techniques?

- Methodology :

- NMR : H NMR identifies butyl chain integration (12 H for two butyl groups) and carboxylic protons (downfield ~δ 12 ppm). C NMR confirms carbonyl carbons (~δ 170 ppm) and butyl chain carbons.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the theoretical mass (CHO; MW 230.30).

- Elemental Analysis : Verify C, H, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do the hydrophobic butyl groups influence solubility, and what strategies mitigate challenges in aqueous-phase reactivity studies?

- Analysis : The butyl substituents reduce aqueous solubility due to increased hydrophobicity. Solubility parameters (Hansen solubility parameters) guide solvent selection (e.g., DMSO or ethanol-water mixtures). Surfactants (e.g., SDS) or co-solvents (e.g., PEG-400) can enhance dispersion for bioactivity assays .

- Experimental Design : Pre-saturate buffers with the compound and use sonication to achieve homogeneous mixtures. Dynamic light scattering (DLS) monitors colloidal stability .

Q. How should researchers address contradictory reports on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Assay Standardization : Use established cell lines (e.g., HEK-293 for cytotoxicity) and positive/negative controls. Validate microbial strains (e.g., E. coli ATCC 25922) for consistency.

- Dose-Response Analysis : Perform IC/MIC calculations across multiple replicates. Statistical tools (e.g., ANOVA) identify significant variations.

- Meta-Analysis : Cross-reference studies for confounding variables (e.g., impurities in synthesized batches, solvent artifacts) .

Q. What statistical approaches are optimal for optimizing reaction conditions (e.g., temperature, catalyst loading)?

- Design of Experiments (DOE) : Apply factorial designs (e.g., 2 factorial) to evaluate interactions between variables. Response surface methodology (RSM) models non-linear relationships.

- Data Interpretation : Use software (e.g., JMP, Minitab) for regression analysis. Report confidence intervals (95%) and p-values to validate significance of factors like catalyst concentration on yield .

Data Contradiction and Reproducibility

Q. How can discrepancies in reported pKa values of 2,3-dibutyl-butanedioic acid be resolved?

- Methodology :

- Potentiometric Titration : Standardize pH measurements using a calibrated electrode in ionic strength-adjusted solutions (e.g., 0.1 M KCl).

- Computational Validation : Compare experimental pKa with DFT-calculated values (e.g., using Gaussian software with B3LYP/6-31G* basis set).

- Literature Cross-Check : Re-evaluate prior studies for methodological flaws (e.g., non-degassed solvents affecting CO interference) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products